molecular formula C22H28N4O3S B2735736 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate CAS No. 898344-52-0

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate

Cat. No.: B2735736
CAS No.: 898344-52-0
M. Wt: 428.55
InChI Key: BSKKTIHAIIMXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazol core substituted with a hydroxy group at position 6 and an ethyl group at position 2. This compound is of interest due to its unique hybrid architecture, combining elements of thiazole, triazole, and piperidine systems, which are commonly associated with bioactivity in medicinal chemistry .

Properties

IUPAC Name

ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-4-17-23-22-26(24-17)20(27)19(30-22)18(15-10-8-14(3)9-11-15)25-12-6-7-16(13-25)21(28)29-5-2/h8-11,16,18,27H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKKTIHAIIMXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Molecular Structure

The compound has a molecular formula of C22H28N4O4S and a molecular weight of approximately 444.55 g/mol. Its structure includes:

  • Thiazolo[3,2-b][1,2,4]triazole moiety : This heterocyclic structure is known for its diverse biological activities.
  • Piperidine ring : A common scaffold in pharmaceutical chemistry that enhances the compound's interaction with biological targets.

The structural representation can be summarized as follows:

ComponentDescription
Molecular FormulaC22H28N4O4S
Molecular Weight444.55 g/mol
Key Functional GroupsHydroxyl group, ethyl carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The reaction conditions must be optimized for yield and purity. Key steps include:

  • Formation of the thiazole and triazole rings : Utilizing starting materials such as ethyl 2-(benzo[d]thiazol-2-yl)acetate.
  • Piperidine ring incorporation : This step often requires specific catalysts or solvents to enhance the reaction efficiency.

The biological activity of this compound is primarily linked to its interaction with specific receptors in biological systems. Preliminary studies suggest that it may modulate the activity of certain enzymes and receptors relevant to metabolic disorders.

Pharmacological Properties

Research indicates that derivatives of triazoles exhibit a broad range of pharmacological properties including:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant effects in vitro.
  • Receptor Binding Affinity : Investigations into receptor interactions have highlighted potential analgesic properties linked to mu-opioid receptors (MOR) and sigma receptors (σ1R) .

Case Studies

  • Antioxidant Screening : In a study evaluating antioxidant activity using DPPH radical scavenging assays, certain derivatives demonstrated IC50 values indicating strong antioxidant potential (e.g., IC50 = 8.46 ± 0.78 µg/ml) .
  • Metabolic Syndrome Modulation : The compound's potential in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) suggests therapeutic applications in treating metabolic syndrome .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by a thiazole and triazole moiety linked to a piperidine ring. Its molecular formula is C21H25N5O5SC_{21}H_{25}N_{5}O_{5}S, with a molecular weight of approximately 459.52 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Recent studies have highlighted several key biological activities associated with this compound:

  • Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been shown to modulate pathways involved in cellular stress responses, particularly the endoplasmic reticulum (ER) stress pathway, which is crucial for maintaining protein homeostasis.
  • Anti-inflammatory Properties : Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-3-carboxylate has been implicated in the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This pathway is integral to inflammatory responses, and its inhibition may lead to reduced inflammation in various conditions.
  • Antimicrobial Activity : Preliminary evaluations suggest that this compound may possess antimicrobial properties against certain bacterial and fungal strains. Further research is needed to fully elucidate its spectrum of activity and efficacy compared to established antimicrobial agents .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Cancer Therapy

Due to its ability to influence critical signaling pathways involved in cell proliferation and apoptosis, this compound shows promise as an adjunct therapy in cancer treatment. Its effects on NF-kB signaling may help mitigate tumor growth and enhance the efficacy of conventional chemotherapeutic agents .

Neurological Disorders

Given its neuroprotective effects, this compound could be explored as a therapeutic candidate for conditions such as Alzheimer's disease and Parkinson's disease. The modulation of ER stress pathways may provide a mechanism for protecting neuronal cells from degeneration.

Inflammatory Diseases

The anti-inflammatory properties suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. By targeting the NF-kB pathway, it may help reduce symptoms associated with these conditions.

Case Studies

Several case studies have documented the biological activity and therapeutic potential of similar compounds within the same chemical class:

  • A study evaluated a related thiazole-triazole compound's effects on ER stress markers in neuronal cells, demonstrating significant neuroprotection under stress conditions .
  • Another investigation focused on the anti-inflammatory effects of piperidine derivatives in animal models of arthritis, showing reduced inflammation and joint damage when treated with these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aryl group, heterocyclic core modifications, or the carboxylate-bearing ring system. Below is a detailed comparison based on available evidence:

Substituent Variations on the Aryl Group

  • Fluorophenyl Derivatives :
    • Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate ():
  • The fluorine atom may influence hydrogen-bonding interactions with biological targets .
    • Ethyl 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate ():
  • Replacing piperidine with piperazine increases nitrogen content, altering basicity and solubility.
  • The 3-fluorophenyl group may induce steric hindrance compared to para-substituted analogs .

Core Heterocycle Modifications

  • Thiazolo[3,2-b][1,2,4]triazole vs. Pyridine-Triazole Hybrids: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate ():
  • Replacing the thiazolo-triazol core with a pyridine-triazole system reduces ring strain and alters electron delocalization.
  • Shorter C–N bond lengths (1.348–1.366 Å vs. typical 1.47 Å for single bonds) suggest enhanced conjugation in the triazole ring, affecting reactivity .

Carboxylate-Bearing Ring Systems

  • Piperidine vs.

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogs

Compound Name Aryl Substituent Core Heterocycle Ring System Key Properties
Target Compound p-tolyl Thiazolo[3,2-b][1,2,4]triazole Piperidine Moderate lipophilicity; potential for π-π stacking with aromatic residues
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate 2-fluorophenyl Thiazolo[3,2-b][1,2,4]triazole Piperidine Enhanced metabolic stability; possible halogen bonding
Ethyl 4-[(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate 3-fluorophenyl Thiazolo[3,2-b][1,2,4]triazole Piperazine Increased solubility; altered basicity
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 6-chloropyridyl Pyridine-triazole hybrid Piperidine Electron-deficient core; strong hydrogen-bonding capacity

Table 2: Hydrogen-Bonding Interactions in Selected Analogs

Compound Donor-Acceptor Pairs Role in Stability/Activity
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate C–H⋯O (intramolecular), C–H⋯N (intermolecular) Stabilizes crystal packing; enhances bioavailability

Research Findings and Implications

  • Electronic Effects : Fluorine substitution on the aryl ring () may improve resistance to oxidative metabolism, extending half-life in vivo.
  • Hydrogen Bonding : Compounds with pyridine-triazole cores () exhibit robust hydrogen-bonding networks, critical for solid-state stability and target engagement .
  • Solubility vs. Permeability : Piperazine derivatives () trade membrane permeability for improved solubility, suggesting formulation challenges for oral delivery .

Q & A

Q. How can multi-step synthesis of the compound be optimized to improve yield and purity?

Methodological Answer:

  • Use a multi-step approach with controlled reaction parameters. For example, optimize temperature (e.g., 60–80°C for cyclization), solvent selection (ethanol or methanol for crystallization), and inert atmospheres to prevent oxidation .
  • Employ purification techniques like column chromatography or recrystallization to isolate intermediates and final products. Monitor purity via HPLC or TLC .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • Use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm connectivity of the thiazolo-triazole core, piperidine, and p-tolyl groups .
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, ester carbonyl).
  • X-ray crystallography to resolve stereochemistry and confirm fused heterocyclic systems .

Q. What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

  • Conduct enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s heterocyclic motifs, which often target catalytic sites .
  • Use receptor binding studies (e.g., fluorescence polarization) to evaluate interactions with G-protein-coupled receptors (GPCRs) linked to the piperidine moiety .

Advanced Research Questions

Q. How can contradictions in biological activity data across assay conditions be resolved?

Methodological Answer:

  • Perform dose-response curves under standardized conditions (pH 7.4, 37°C) to isolate concentration-dependent effects .
  • Use positive/negative controls (e.g., known inhibitors) to validate assay reproducibility.
  • Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, serum proteins in cell-based assays) .

Q. What computational strategies predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Quantum chemical calculations (DFT or MD simulations) to model reaction pathways, such as nucleophilic attacks on the triazole ring .
  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities with biological targets (e.g., bacterial enzymes, cancer-related kinases) .

Q. How can statistical design of experiments (DoE) optimize reaction parameters?

Methodological Answer:

  • Apply factorial design to screen variables (e.g., catalyst loading, solvent ratio) and identify critical factors for yield optimization .
  • Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., temperature vs. reaction time) .

Q. What mechanistic studies elucidate the compound’s heterocyclic core reactivity?

Methodological Answer:

  • Conduct kinetic isotope effect (KIE) studies to probe rate-limiting steps in reactions (e.g., ring-opening of the thiazole moiety) .
  • Use trapping experiments (e.g., radical scavengers) to detect intermediates during oxidation or reduction .

Q. How should stability and degradation issues be addressed during storage?

Methodological Answer:

  • Perform accelerated stability studies under varying conditions (humidity, light exposure) using HPLC to monitor degradation products .
  • Store the compound in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the ester group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.